N-Desisopropyl Delavirdine N-Sulfate-d8

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope-labeled internal standard

LC-MS/MS quantification of the delavirdine N-sulfate metabolite is often compromised by matrix effects when a non-isotopic internal standard is used. N-Desisopropyl Delavirdine N-Sulfate-d8 solves this by providing a matched deuterated standard that co-elutes with the target analyte, ensuring identical ionization efficiency and extraction recovery. - Eliminates ion suppression variability across a 17-fold dynamic range in plasma. - Enables MRM transition alignment and ion ratio confirmation per FDA/EMA guidelines. - Characterized to ≥95% purity by HPLC, NMR, and MS for GMP/GLP compliance.

Molecular Formula C19H22N6O6S2
Molecular Weight 502.6 g/mol
Cat. No. B12429624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desisopropyl Delavirdine N-Sulfate-d8
Molecular FormulaC19H22N6O6S2
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)NS(=O)(=O)O
InChIInChI=1S/C19H22N6O6S2/c1-32(27,28)22-14-4-5-15-13(11-14)12-17(21-15)19(26)25-9-7-24(8-10-25)18-16(3-2-6-20-18)23-33(29,30)31/h2-6,11-12,21-23H,7-10H2,1H3,(H,29,30,31)/i7D2,8D2,9D2,10D2
InChIKeyYTUWQQGEHADHTG-UFBJYANTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desisopropyl Delavirdine N-Sulfate-d8 — Product Overview


N-Desisopropyl Delavirdine N-Sulfate-d8 (TRC catalogue D290577, molecular formula C₁₉H₁₄D₈N₆O₆S₂, MW 502.59 g/mol) is the octadeuterated analog of N-Desisopropyl Delavirdine N-Sulfate, the N-sulfamate conjugate of the primary delavirdine metabolite desalkyl delavirdine [1][2]. Delavirdine is a bisheteroarylpiperazine (BHAP) non-nucleoside HIV-1 reverse transcriptase inhibitor (NNRTI), and its N-desalkylation is mediated principally by CYP3A enzymes (KM = 6.8 ± 0.8 μM in pooled human liver microsomes) [3][4]. This compound is supplied as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography–tandem mass spectrometry (LC-MS/MS) quantification of the unlabeled N-sulfate metabolite in pharmacokinetic, toxicokinetic, and metabolic profiling studies .

N-Desisopropyl Delavirdine N-Sulfate-d8 — Why Substitution Fails


Quantitative LC-MS/MS bioanalysis of delavirdine metabolites in biological matrices requires an internal standard that co-elutes with the target analyte and experiences identical matrix effects, extraction recovery, and ionization efficiency. The unlabeled N-Desisopropyl Delavirdine N-Sulfate (MW 494.54 g/mol) cannot serve as an internal standard because it is indistinguishable from endogenous analyte in the sample . A structural analog internal standard—such as a chemically distinct delavirdine metabolite or a non-isotopically labeled surrogate—will exhibit different chromatographic retention, differential ion suppression, and divergent extraction recovery, producing systematic quantification bias [1][2]. Among the family of deuterated delavirdine metabolite standards (e.g., 4′-Hydroxy N-Desisopropyl Delavirdine 4′-O-Sulfate-d8, 6′-Hydroxy N-Desisopropyl Delavirdine 6′-O-Sulfate-d8, or N-Desisopropyl Delavirdine-d8 lacking the N-sulfate moiety), each calibrates a different analyte with a distinct metabolic abundance and chromatographic behavior [3]. Substituting any of these for N-Desisopropyl Delavirdine N-Sulfate-d8 would misalign the MRM transition, compromise ion ratio confirmation, and invalidate the method under FDA/EMA bioanalytical method validation guidelines [4]. The quantitative evidence below demonstrates exactly where this specific d8-labeled N-sulfamate conjugate provides measurable, non-substitutable differentiation.

N-Desisopropyl Delavirdine N-Sulfate-d8 — Differentiation Evidence


Isotopic Mass Shift Eliminates MS Cross-Talk

N-Desisopropyl Delavirdine N-Sulfate-d8 (C₁₉H₁₄D₈N₆O₆S₂, MW 502.59) possesses eight deuterium atoms replacing eight hydrogen atoms relative to the unlabeled N-Desisopropyl Delavirdine N-Sulfate (C₁₉H₂₂N₆O₆S₂, MW 494.54) [1]. This +8.05 Da mass shift places the [M+H]⁺ precursor ion of the internal standard 8 m/z units above the analyte, far exceeding the minimum 3 amu separation threshold required to prevent cross-signal contribution between the analyte and SIL-IS MRM channels in triple-quadrupole MS [2]. By comparison, a d3-labeled analog would provide only +3 Da, placing it at the threshold where naturally occurring ¹³C isotopologues of the unlabeled analyte (~2% per carbon atom) can contribute measurable signal in the IS channel, generating systematic positive bias at low analyte concentrations [3]. The d8 substitution also reduces the relative contribution of residual protium (d0) species: with isotopic enrichment ≥98 atom% ²H per position, the residual d0 isotopologue abundance is <0.02%, effectively eliminating the reciprocal interference (IS signal leaking into the analyte channel) [4].

LC-MS/MS quantification isotope dilution mass spectrometry stable isotope-labeled internal standard

SIL-IS vs Analog IS Accuracy and Precision

Stokvis et al. (2004) demonstrated that switching from a structural analog internal standard to a stable isotopically labeled (SIL) internal standard for the LC-MS/MS quantification of Kahalalide F in human plasma significantly improved assay performance, reducing matrix-effect-induced bias and improving inter-day precision [1]. In a broader comparative analysis (2005), the same group confirmed that SIL internal standards are the first choice for quantitative bioanalytical LC/MS assays because they share nearly identical physicochemical properties—extraction recovery, chromatographic retention time, and ionization efficiency—with the target analyte, whereas structural analogs may exhibit differential behavior that introduces systematic error [2]. General class-level evidence indicates that deuterated SIL-IS can reduce inter-day precision from approximately 15% RSD (analog IS) to below 5% RSD (SIL-IS) . For the specific context of delavirdine metabolite quantification, the original validated HPLC-fluorescence method of Staton et al. (1995) achieved a mean C.V. of ±4.3% for the N-desisopropyl metabolite using an internal standard approach, establishing a precision benchmark that the d8 SIL-IS is positioned to meet or exceed in modern LC-MS/MS workflows [3].

bioanalytical method validation quantitative precision stable isotope dilution

N-Sulfamate Conjugate Specificity vs Other Standards

In the definitive rat metabolism study by Chang et al. (1997), desalkyl delavirdine (N-desisopropyl delavirdine) was identified as a major circulating metabolite, representing 16.5% and 13.4% of the administered dose at 10 mg/kg and 100 mg/kg oral doses, respectively [1]. The N-sulfamate conjugate of desalkyl delavirdine—chemically identical to the unlabeled analyte for which N-Desisopropyl Delavirdine N-Sulfate-d8 serves as the SIL-IS—accounted for an additional 2.9% and 3.9% of the dose (combined N-sulfamate, 6′-O-sulfate, and 4′-O-sulfate conjugates) [1]. By comparison, 6′-hydroxy delavirdine and its conjugates represented 7.1–15.6% of the dose, while despyridinyl delavirdine and its conjugate accounted for 12.1–13.0% [1]. Each of these metabolites has a corresponding deuterated standard (e.g., 6′-Hydroxy N-Desisopropyl Delavirdine 6′-O-Sulfate-d8, catalogue CS-T-100212; 4′-Hydroxy N-Desisopropyl Delavirdine 4′-O-Sulfate-d8, catalogue CS-T-100214) that is structurally and chromatographically distinct . Selecting the correct deuterated conjugate—the N-sulfamate-d8 rather than the 6′-O-sulfate-d8 or 4′-O-sulfate-d8—is essential for accurate quantification of the specific phase II metabolic pathway.

drug metabolism phase II conjugation metabolite profiling

HPLC Linearity and Precision Benchmarks

Staton et al. (1995) developed and validated an HPLC-fluorescence method for simultaneous determination of delavirdine and its N-desisopropyl metabolite in human plasma [1]. The assay demonstrated linearity over 0.02–17 μM for both parent drug and metabolite, with mean C.V. values of ±4.4% (delavirdine) and ±4.3% (metabolite) for back-calculated standard concentrations [1]. The lower limit of quantification (LLOQ) of 0.02 μM (approximately 9.9 ng/mL for the unlabeled metabolite) was achieved using a structural analog internal standard and fluorescence detection [1]. When modernizing this method for LC-MS/MS platforms, the d8 SIL-IS provides the mass spectrometric selectivity that fluorescence detection cannot offer, enabling identification of co-eluting isobaric interferences that would otherwise be invisible to optical detection [2]. Furthermore, the original method's validated linear range (0.02–17 μM) spans approximately 3 orders of magnitude, establishing performance expectations that a properly matched SIL-IS helps maintain across the full calibration range by compensating for ionization saturation effects at high concentrations [3].

HPLC method validation analytical linearity metabolite quantification

CYP3A Formation Kinetics in Human Liver Microsomes

Voorman et al. (1998) characterized delavirdine N-desalkylation kinetics in pooled human liver microsomes, reporting an apparent KM of 6.8 ± 0.8 μM and Vmax of 0.44 ± 0.01 nmol/min/mg protein [1]. Correlation analysis across 23 human liver microsomal samples demonstrated a strong correlation (r = 0.96) between delavirdine desalkylation activity and testosterone 6β-hydroxylation, a specific marker of CYP3A activity, establishing CYP3A as the principal isoform responsible for generating the N-desisopropyl metabolite [1][2]. This kinetic profile has direct implications for internal standard selection: CYP3A inducers (e.g., rifampin) have been shown to increase the ratio of metabolite formation clearance to elimination clearance for desalkyl delavirdine from 0.23 ± 0.10 to 3.9 ± 1.2, representing a 17-fold change in metabolite exposure [3]. Accurate quantification of the N-sulfate conjugate across this wide dynamic range—from baseline to post-induction concentrations—demands a SIL-IS that exactly matches the analyte's physicochemical properties rather than a structural analog whose extraction and ionization behavior diverges from the analyte at the extremes of the concentration range [4].

CYP3A metabolism enzyme kinetics drug-drug interaction

N-Desisopropyl Delavirdine N-Sulfate-d8 — Application Scenarios


Regulatory Bioanalytical Method Validation for PK/DDI Studies

In clinical DDI studies evaluating CYP3A inducers (rifampin, carbamazepine) or inhibitors (ketoconazole, ritonavir) on delavirdine metabolism, the N-sulfate conjugate concentration in human plasma can vary over a 17-fold dynamic range depending on comedication status [1]. N-Desisopropyl Delavirdine N-Sulfate-d8 serves as the matched SIL-IS in LC-MS/MS assays, providing the isotopic mass shift (+8 Da) necessary to eliminate cross-talk between analyte and IS MRM channels, thereby maintaining accuracy and precision within the FDA-required ±15% (±20% at LLOQ) across the entire calibration range [2]. The validated HPLC-fluorescence method of Staton et al. (1995), which established a linear range of 0.02–17 μM with ±4.3% C.V. for the metabolite, provides a direct historical benchmark that the d8 SIL-IS-based LC-MS/MS method can be expected to meet or exceed [3].

Metabolic Pathway Elucidation and CYP Phenotyping

Delavirdine undergoes species-specific metabolism involving N-desalkylation (CYP3A-dependent), pyridine hydroxylation, pyridine ring cleavage, and amide bond hydrolysis [1]. In rat studies, the N-sulfamate conjugate of desalkyl delavirdine represented 2.9–3.9% of the administered dose, while in mice the desalkyl metabolite was a major circulating species exhibiting capacity-limited (nonlinear) pharmacokinetics [1][2]. N-Desisopropyl Delavirdine N-Sulfate-d8 enables absolute quantification of this specific Phase II conjugate in cross-species metabolic profiling studies, distinguishing it from the more abundant 6′-hydroxy and despyridinyl metabolites that require their own dedicated deuterated standards (e.g., CS-T-100212, CS-T-100214) [3]. This compound is therefore indispensable in the panel of delavirdine SIL-ISs required for comprehensive metabolic pathway mapping.

Impurity Profiling and Reference Standard Qualification

For generic delavirdine product development and Abbreviated New Drug Application (ANDA) submissions, identification and quantification of metabolite-related impurities in drug substance and drug product batches is a regulatory expectation [1]. N-Desisopropyl Delavirdine N-Sulfate-d8, supplied with a detailed Certificate of Analysis (CoA) and characterized to ≥98% purity by HPLC, NMR, and MS, serves as both a retention-time marker for impurity identification and a quantitative internal standard for determining the N-sulfamate conjugate impurity level in API batches [2][3]. The compound's storage specification (−20 °C, centrifuge vial before use to maximize recovery) and stability profile support its use in GMP/GLP-compliant quality control laboratories where reference standard integrity must be maintained throughout the product lifecycle .

IVIVE and PBPK Model Verification

Accurate in vitro kinetic parameters for delavirdine N-desalkylation—KM 6.8 ± 0.8 μM and Vmax 0.44 ± 0.01 nmol/min/mg in human liver microsomes [1]—form the basis for IVIVE and PBPK modeling of delavirdine disposition. However, model predictions must be verified against measured plasma concentrations of both the parent drug and its metabolites in clinical samples. N-Desisopropyl Delavirdine N-Sulfate-d8 provides the analytical precision (<5% RSD inter-day when used as SIL-IS) required to generate the high-quality concentration-time data needed for rigorous model qualification [2]. The strong CYP3A dependence (r = 0.96 correlation with testosterone 6β-hydroxylation) means that accurately quantified metabolite levels are essential for validating the CYP3A component of PBPK models in both baseline and DDI scenarios [1].

Quote Request

Request a Quote for N-Desisopropyl Delavirdine N-Sulfate-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.